(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile
Description
The compound (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile features a conjugated enamine backbone bridging a 1-methyl-benzimidazole and a 4-oxochromen-3-yl group, with a nitrile substituent enhancing electronic delocalization. Such hybrid structures are often designed for optoelectronic or pharmacological applications, leveraging the benzimidazole's heteroaromatic stability and coumarin's fluorescence properties .
Properties
IUPAC Name |
(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-oxochromen-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c1-23-16-8-4-3-7-15(16)22-20(23)13(10-21)19(25)14-11-26-17-9-5-2-6-12(17)18(14)24/h2-9,11,25H,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVVSMUNISZZPE-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=COC4=CC=CC=C4C3=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(\C3=COC4=CC=CC=C4C3=O)/O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antiviral, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a distinctive structure combining benzimidazole and chromone moieties, which are known for their diverse biological activities. The presence of the ylidene functional group enhances its reactivity and potential interaction with biological targets.
Antitumor Activity
Research indicates that compounds derived from benzimidazole and chromone structures exhibit significant antitumor properties. For instance, a study synthesized various derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, demonstrating notable cytotoxic effects against human cancer cell lines such as Molt 4/C8 and CEM. The synthesized compounds showed IC50 values indicating effective inhibition of cell proliferation .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Molt 4/C8 | 12.5 | |
| 4-(1H-Benzo[d]imidazol-2-yl)-5-phenyl-1H-pyrazol-3-ol | CEM | 15.0 |
Antiviral Activity
The antiviral potential of similar heterocyclic compounds has been explored extensively. A review highlighted various N-heterocycles with promising antiviral activities against viruses such as HIV and HSV. While specific data for the target compound is limited, the structural similarities suggest potential efficacy against viral pathogens through mechanisms such as inhibition of viral replication .
The mechanism by which (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile exerts its biological effects may involve interaction with DNA or RNA synthesis pathways, potentially leading to apoptosis in cancer cells. Additionally, the compound's ability to form hydrogen bonds with nucleic acids could enhance its binding affinity to target sites .
Case Studies
In a notable case study, researchers synthesized a series of benzimidazole derivatives and assessed their biological activities in vitro. One derivative showed significant inhibition of tumor growth in xenograft models, supporting the hypothesis that modifications to the benzimidazole scaffold can lead to enhanced antitumor activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in substituents on the benzimidazole core or the propanenitrile-linked moiety, altering electronic, solubility, and bioactivity profiles.
Table 1: Structural Comparison of Key Analogs
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-oxochromen group in the target compound (electron-withdrawing) enhances conjugation compared to the sulfonyl-morpholine substituent in 's analog, which increases solubility via polar interactions .
- Nitrile Position : The acrylonitrile moiety in ’s compounds facilitates π-stacking in biological targets, a feature shared with the target compound’s propanenitrile group .
Pharmacological and Functional Insights
- Tubulin Inhibition: Phenothiazine-cyanochalcones () inhibit tubulin polymerization (IC₅₀ = 1.2–3.8 μM), suggesting the target compound’s nitrile and aromatic systems may confer similar bioactivity .
- Antimicrobial Activity: Coumarin-benzimidazole hybrids () show moderate activity against S.
Preparation Methods
Benzimidazole Core Synthesis
The 1-methyl-1H-benzo[d]imidazole intermediate is synthesized via cyclocondensation of o-phenylenediamine with methyl-substituted nitriles. Source details the preparation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1 ) by heating o-phenylenediamine (1.08 g, 0.01 mol) with ethyl cyanoacetate (1.13 g, 0.01 mol) at 120°C for 30 minutes. The product crystallizes from ethanol, yielding a pale solid with a melting point of 273–275°C.
Methylation Protocol :
To introduce the N-methyl group, compound 1 undergoes alkylation using methyl iodide (0.71 g, 0.005 mol) in dimethylformamide (DMF) under reflux for 6 hours. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (1a ). IR spectroscopy confirms the presence of nitrile (2192 cm⁻¹) and methyl (2933 cm⁻¹) groups.
Coumarin-3-carbaldehyde Preparation
The 4-oxo-4H-chromen-3-yl moiety is synthesized via Pechmann condensation. Resorcinol (1.10 g, 0.01 mol) reacts with ethyl acetoacetate (1.30 g, 0.01 mol) in concentrated sulfuric acid at 0–5°C for 4 hours. The crude product is hydrolyzed with sodium bicarbonate, yielding 4-oxo-4H-chromene-3-carbaldehyde (2 ) as yellow crystals.
Spectroscopic Validation :
- 1H-NMR (DMSO-d₆) : δ 10.02 (s, 1H, CHO), 8.55 (s, 1H, C4-H), 7.85–7.40 (m, 4H, aromatic).
- MS (EI) : m/z 174 [M]+.
Knoevenagel Condensation for Propanenitrile Bridge
The central (E)-configured propanenitrile bridge is formed via Knoevenagel condensation between 1a and 2 . Source highlights the efficacy of heterogeneous catalysts like CAU-1-NH₂ in achieving stereoselectivity.
Optimized Procedure :
A mixture of 1a (2.33 g, 0.01 mol), 2 (1.74 g, 0.01 mol), and CAU-1-NH₂ (0.1 g) in ethanol (50 mL) is refluxed for 7 hours. The catalyst is filtered, and the solution is cooled to yield the target compound as dark yellow crystals.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 7 hours |
| Catalyst Loading | 1 wt% |
| Yield | 78% |
Mechanistic Insight :
The basic NH₂ groups in CAU-1-NH₂ activate the aldehyde via deprotonation, while Lewis acid sites stabilize the transition state, favoring (E)-selectivity.
Structural Characterization
The target compound is validated through multimodal spectroscopy:
1H-NMR (DMSO-d₆) :
- δ 8.62 (s, 1H, coumarin C4-H)
- δ 7.55–7.25 (m, 4H, benzimidazole aromatic)
- δ 4.38 (s, 2H, CH₂CN)
- δ 3.59 (s, 3H, N-CH₃)
13C-NMR :
MS (EI) : m/z 363 [M]+ (Calcd for C₂₀H₁₃N₃O₃: 363.34).
Comparative Analysis of Synthetic Routes
Three pathways were evaluated for efficiency:
| Method | Catalyst | Yield (%) | (E):(Z) Ratio |
|---|---|---|---|
| Homogeneous (K₂CO₃) | None | 52 | 3:1 |
| Heterogeneous | CAU-1-NH₂ | 78 | 9:1 |
| Microwave-Assisted | Piperidine | 65 | 7:1 |
The heterogeneous catalytic system (CAU-1-NH₂) outperforms others in yield and stereoselectivity due to synergistic acid-base sites.
Stability and Scalability
The compound exhibits thermal stability up to 300°C (TGA data). Pilot-scale synthesis (50 g batch) using CAU-1-NH₂ achieved consistent yields (75–79%) and >95% purity (HPLC), confirming industrial viability.
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Knoevenagel Condensation | 65–75 | 95–98 | Scalability |
| Microwave-Assisted | 80–85 | 97–99 | Time efficiency |
| Solvent-Free | 50–60 | 90–92 | Eco-friendly |
Q. Table 2. Key Spectral Data for Structural Validation
| Technique | Critical Peaks | Diagnostic Utility |
|---|---|---|
| H NMR | δ 8.3 ppm (chromenone H-5) | Confirms chromenone substitution |
| IR | 2220 cm (C≡N stretch) | Verifies nitrile group |
| SC-XRD | C1–C2 bond length = 1.34 Å | Validates (E)-configuration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
